molecular formula C11H15NO2S B2680154 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone CAS No. 1248035-93-9

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

Cat. No. B2680154
CAS RN: 1248035-93-9
M. Wt: 225.31
InChI Key: OARKVKAUILPNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HET, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. HET is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may be able to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to regulate the expression of certain genes. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have an impact on the immune system, with some studies suggesting that it may be able to modulate the activity of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drugs for the treatment of neurodegenerative diseases. Additionally, 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may have applications in the treatment of other conditions such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and to identify its potential therapeutic uses.

Synthesis Methods

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can be synthesized using a variety of methods, including the reaction of 4-hydroxypiperidine with thiophene-2-carboxylic acid, followed by reduction and acylation. Other methods include the use of palladium-catalyzed coupling reactions and the use of 2-bromo-1-(thiophen-2-yl)ethanone as a starting material.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARKVKAUILPNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

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